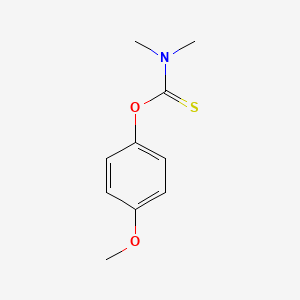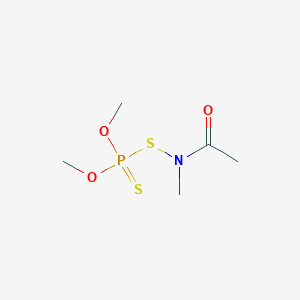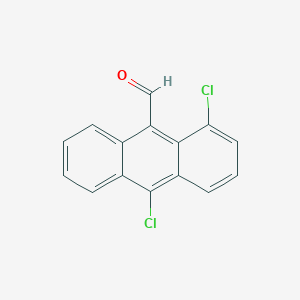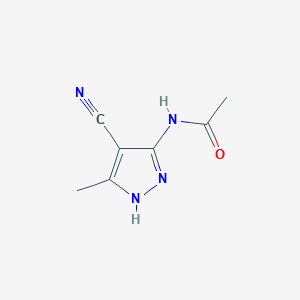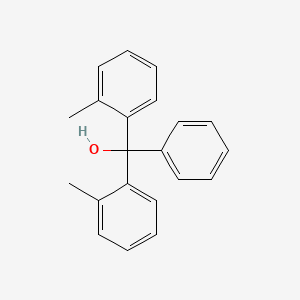
Bis(2-methylphenyl)-phenylmethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2-methylphenyl)-phenylmethanol is an organic compound with the molecular formula C21H20O It is a tertiary alcohol, characterized by the presence of two 2-methylphenyl groups and one phenyl group attached to a central carbon atom, which is also bonded to a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-methylphenyl)-phenylmethanol typically involves the Grignard reaction. This method includes the reaction of phenylmagnesium bromide with 2-methylbenzophenone under anhydrous conditions. The reaction proceeds as follows:
- Preparation of phenylmagnesium bromide by reacting bromobenzene with magnesium in dry ether.
- Addition of 2-methylbenzophenone to the Grignard reagent, followed by hydrolysis to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Grignard reaction remains a cornerstone in its synthesis due to its efficiency and relatively straightforward procedure.
化学反应分析
Types of Reactions: Bis(2-methylphenyl)-phenylmethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrocarbons.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
Bis(2-methylphenyl)-phenylmethanol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Bis(2-methylphenyl)-phenylmethanol largely depends on the specific reactions it undergoes. For instance, in oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons. The molecular targets and pathways involved are typically related to the functional groups present in the compound and the nature of the reagents used.
相似化合物的比较
Bis(2-methylphenyl) phenyl phosphate: Similar in structure but contains a phosphate group instead of a hydroxyl group.
Bis(2-methylphenyl)methanol: Lacks the phenyl group present in Bis(2-methylphenyl)-phenylmethanol.
Uniqueness: this compound is unique due to the presence of both 2-methylphenyl and phenyl groups attached to the central carbon atom, which imparts distinct chemical properties and reactivity compared to its analogs.
属性
CAS 编号 |
6324-60-3 |
|---|---|
分子式 |
C21H20O |
分子量 |
288.4 g/mol |
IUPAC 名称 |
bis(2-methylphenyl)-phenylmethanol |
InChI |
InChI=1S/C21H20O/c1-16-10-6-8-14-19(16)21(22,18-12-4-3-5-13-18)20-15-9-7-11-17(20)2/h3-15,22H,1-2H3 |
InChI 键 |
KXGJHQLSMMKIIA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2)(C3=CC=CC=C3C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(Prop-2-en-1-yl)sulfanyl]phenol](/img/structure/B14729965.png)
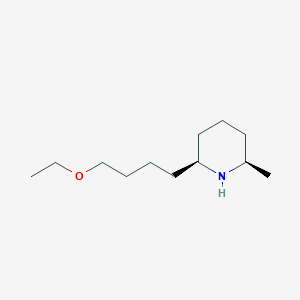

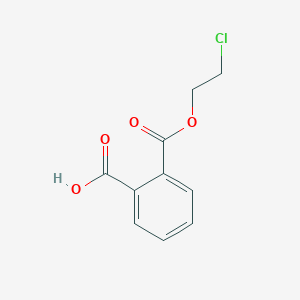
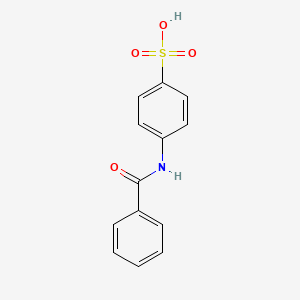

![Ethyl 2-[[2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]acetyl]amino]acetate](/img/structure/B14730013.png)
